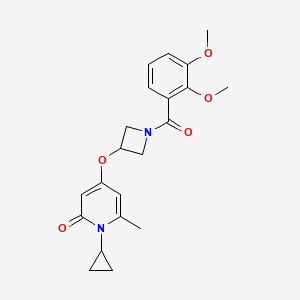
3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that belongs to the pyridazine family.
Wissenschaftliche Forschungsanwendungen
Material Science Applications
Metal Coordination and Self-assembly : 3,6-Di(pyridin-2-yl)pyridazines, related to the compound , demonstrate metal-coordinating abilities leading to the self-assembly into gridlike metal complexes with copper(I) or silver(I) ions. This characteristic is exploited in the development of novel materials with potential applications in catalysis and molecular electronics (Hoogenboom, Moore, & Schubert, 2006).
Corrosion Inhibition : Pyridazine derivatives have been shown to effectively inhibit the corrosion of mild steel in acidic environments, suggesting their utility in the protection of industrial materials. Experimental and theoretical investigations support their role as mixed-type inhibitors, providing both a physical barrier and chemical protection against corrosion (Mashuga, Olasunkanmi, & Ebenso, 2017).
Pharmacological Applications
Anticancer Activity : Certain pyridazine derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. Research in this area focuses on the design and synthesis of novel compounds that exhibit cytotoxicity towards cancer cells, offering potential pathways for the development of new anticancer agents (Mohareb, Abdallah, & Abdelaziz, 2014).
Antimicrobial Activity : Synthesis and evaluation of novel heterocyclic compounds containing pyridazine structures have demonstrated significant antibacterial activity. This includes the development of sulfonamido moiety-containing compounds, highlighting the potential of pyridazine derivatives in addressing antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).
Organic Synthesis
Synthesis of Heterocycles : The versatility of pyridazine and its derivatives in organic synthesis is notable, serving as precursors for a wide range of heterocyclic compounds. These activities are crucial for the development of pharmaceuticals, agrochemicals, and organic materials (Katritzky et al., 2000).
Facilitating Complex Reactions : Pyridazine derivatives are utilized in facilitating complex reactions under various conditions, including microwave-assisted synthesis and conventional conditions. Their reactivity provides new routes for the synthesis of complex molecules, advancing the field of medicinal chemistry and material science (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Eigenschaften
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3S/c17-14-3-1-2-12(10-14)11-21-16-5-4-15(19-20-16)13-6-8-18-9-7-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAKLXWMSJHXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2425310.png)
![1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2425312.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2425316.png)
![2-cyclopropyl-5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2425317.png)


![Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate](/img/structure/B2425324.png)
![2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2425326.png)
![6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2425327.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2425328.png)
![(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone](/img/structure/B2425329.png)
![5-Tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-C]pyridine-5,6-dicarboxylate](/img/structure/B2425330.png)